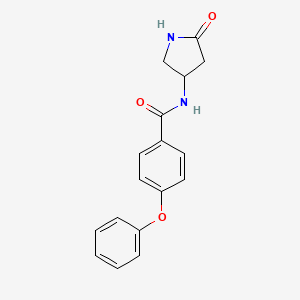

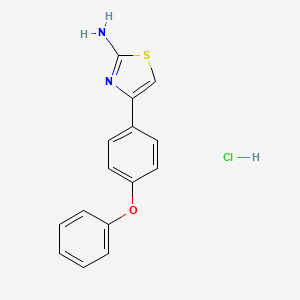

N-(5-氧代吡咯烷-3-基)-4-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological activities. In the first paper, the synthesis of a pyrimidine-based benzamide derivative is described. The compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, was synthesized and characterized using various spectroscopic techniques, including IR, Raman, and NMR. The synthesis involved a series of reactions that provided the title molecule with specific substituents on the benzamide moiety, which could influence its biological activity .

In the second paper, a series of novel benzamide derivatives were synthesized using a one-pot three-component synthesis. This method utilized 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in an ionic liquid medium, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), which acted as both solvent and catalyst. The process was noted for its environmental friendliness and efficiency, producing good yields under mild conditions .

The third paper details the synthesis of a thienopyrimidine-based benzamide derivative. The synthetic route involved multiple steps, starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation, chlorination, and further condensation reactions. The final product, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was characterized and its crystal structure was determined .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions with biological targets. In the first study, density functional theory (DFT) was used to explore the conformational flexibility of the synthesized molecule. Ten different conformers were identified, with conformer 1 being the most stable. The potential energy distribution was calculated, and the formation of hydrogen bonds was analyzed using natural bond orbital (NBO) analysis .

In the third study, the crystal structure of the synthesized thienopyrimidine-based benzamide was analyzed. The crystal belonged to the tetragonal system, and the optimized geometric bond lengths and angles obtained by DFT were compared with X-ray diffraction values. The molecular electrostatic potential (MEP) surface map was investigated, providing insights into the reactive sites of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are complex and require precise control over reaction conditions. The first paper did not detail the specific reactions used in the synthesis but emphasized the characterization of the final product . The second paper highlighted the use of an ionic liquid medium to facilitate the synthesis of benzamide derivatives, which could be a reaction worth exploring for the synthesis of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide . The third paper provided a detailed synthetic route for the thienopyrimidine-based benzamide, which involved condensation, chlorination, and further condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The first paper provided a comprehensive analysis of the vibrational spectra of the synthesized molecule, which can be correlated with its physical properties. The NMR analysis and frontier molecular orbitals (FMOs) were also investigated, providing information on the electronic properties of the molecule .

The third paper discussed the antiproliferative activity of the synthesized thienopyrimidine-based benzamide against various cancer cell lines, indicating its potential as an anticancer agent. The molecular docking studies suggested that the compound could inhibit a specific protein associated with cancer, which is a significant finding in the context of drug design .

科学研究应用

有机合成与催化

通过对N-甲氧基苯甲酰胺进行定向C-H键活化的高效Rh(III)催化氧化烯烃反应展示了一种温和、实用且选择性高产率的过程。使用N-O键作为内部氧化剂以及取代基对定向/氧化基团对有价值产物的选择性形成的影响突显了该化合物在合成化学中的实用性 (Rakshit et al., 2011)。

受体结合与药理学

芳基苯基吡咯啉基甲基苯氧基苯甲酰胺对κ阿片受体具有高亲和力和选择性,展示了它们在受体结合测定和体外拮抗活性中的潜力。这些化合物,特别是(S)-3-氟-4-(4-((2-(3-氟苯基)吡咯啉-1-基)甲基)苯氧基)苯甲酰胺,表现出强效的κ阿片受体拮抗作用,并被评估为受体占位示踪剂,无需进行放射标记 (Mitch et al., 2011)。

抗惊厥和镇静催眠活性

一系列4-氯-N-(2-(取代苯基)-4-氧代噻唑啉-3-基)-2-苯氧基苯甲酰胺衍生物被合成并作为抗惊厥药剂进行评估。这些化合物在电击和戊巴比妥诱导的致死性惊厥试验中显示出显著活性。特别是化合物5i,表现出镇静催眠活性而不影响学习和记忆,表明其药理特性涉及到苯二氮卓类受体 (Faizi et al., 2017)。

甘氨酸转运体-2抑制

苯氧甲基苯甲酰胺衍生物已被确定为一类新型的甘氨酸转运体-2(GlyT-2)抑制剂。这些化合物,特别是N-(1-(3-(二甲氨基)丙基)哌啶-4-基)-4-((4-(三氟甲基)苯氧基)甲基)苯甲酰胺,显示出对人类GlyT-2的强效抑制活性,并在小鼠神经病理性疼痛模型中表现出抗痛觉过敏效果 (Takahashi et al., 2014)。

腐蚀抑制

对Schiff碱的研究,包括从苯甲酰胺衍生的化合物,已显示出在盐酸溶液中对低碳钢具有显著的腐蚀抑制效率。这些抑制剂展示了在工业应用中开发保护性涂层的潜力,突显了苯甲酰胺衍生物在材料科学中的多功能性 (Ansari et al., 2014)。

作用机制

Target of Action

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is a complex compound that may interact with various targets. Compounds with similar structures, such as indole derivatives and pyrrolidine-based compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to exhibit their effects through interactions with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

For instance, some pyrrolidine-based compounds have been found to exhibit good bioavailability and favorable ADME/Tox results .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that n-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide may also have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

安全和危害

属性

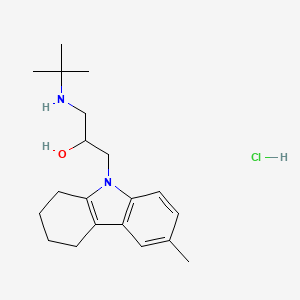

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16-10-13(11-18-16)19-17(21)12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCGFFQBKMPBCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)

![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)

![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)